Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde structure
93957-50-7 structure
商品名:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
CAS番号:93957-50-7
MF:C20H18FNO
メガワット:307.36142873764
MDL:MFCD03840863
CID:61665
PubChem ID:160871011

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 化学的及び物理的性質

名前と識別子

    • (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
    • (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
    • (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal
    • (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein
    • (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
    • (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
    • Fluvastatin F-2
    • 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole
    • (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal
    • (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal
    • 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal
    • Fenal
    • 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL
    • 2-Propenal, 3-[3-(4-fluo
    • (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)
    • 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
    • EC 425-370-4
    • DTXSID301153342
    • NS00077717
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-
    • (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal
    • MFCD03840863
    • AC-26812
    • (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-
    • (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL
    • (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal
    • (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal
    • 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE
    • (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
    • (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal
    • Q-102780
    • 129332-30-5
    • AC-29005
    • SCHEMBL5847130
    • A1-01698
    • AS-12807
    • AKOS015896063
    • CS-W008265
    • (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL
    • C20H18FNO
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
    • DVWHSTKQJBIYCK-VMPITWQZSA-N
    • F0819
    • 93957-50-7
    • MDL: MFCD03840863
    • インチ: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
    • InChIKey: DVWHSTKQJBIYCK-VMPITWQZSA-N
    • ほほえんだ: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O

計算された属性

  • せいみつぶんしりょう: 307.13700
  • どういたいしつりょう: 307.137242360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.10
  • ゆうかいてん: 129.0 to 133.0 deg-C
  • ふってん: 497.643°C at 760 mmHg
  • フラッシュポイント: 254.8±28.7 °C
  • PSA: 22.00000
  • LogP: 5.24040
  • かんど: 空気に敏感である

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde セキュリティ情報

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A112502-10g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
10g
$9.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047045-5g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
5g
¥44.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0819-25g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98.0%(GC)
25g
¥3100.0 2022-05-30
Ambeed
A112502-100g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
100g
$82.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E74870-100g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
100g
¥325.0 2023-09-07
Key Organics Ltd
AS-12807-10MG
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
93957-50-7 >98%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-12807-1MG
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
93957-50-7 >98%
1mg
£37.00 2025-02-09
Chemenu
CM147756-100g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 95%+
100g
$234 2021-08-05
TRC
F595670-1000mg
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7
1g
$150.00 2023-05-18
Key Organics Ltd
AS-12807-100G
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
93957-50-7 >98%
100g
£275.00 2025-02-09

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 3 °C; 3 °C → rt; > 1 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 8 h, rt
リファレンス
Process for preparing an indole compound
, India, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Chloroform-d ;  2 d, rt
リファレンス
Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct Heterocyles
Mokar, Bhanudas Dattatray; Liu, Jinxian; Liu, Rai-Shung, Organic Letters, 2018, 20(4), 1038-1041

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  -5 °C; 10 min, 5 - 7 °C
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ;  1.5 h
リファレンス
Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)
Cai, Zhengyan; Ning, Qi; Zhou, Weicheng, Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  3 h, 80 °C
リファレンス
Method for preparation of (+)-fluvastatin
, Korea, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal
Chen, Weiping; Liao, Yongwei; Yang, Genjin; Zhang, Wannian, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  45 min, -5 °C; 10 min, 5 - 7 °C
1.2 Solvents: Acetonitrile ;  5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
リファレンス
Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their Analogues
Zacharia, James T.; Tanaka, Takanori; Hayashi, Masahiko, Journal of Organic Chemistry, 2010, 75(22), 7514-7518

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
リファレンス
Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde
Kalalbandi, Veerendra Kumar A.; Seetharamappa, J., Crystal Structure Theory and Applications, 2013, 2(4), 150-156

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  -5 °C; 45 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water ;  30 min, 22 °C
リファレンス
Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)
Jin, Hong-ri; Chen, Xiao-fang; Yan, Qi-dong; Yang, Mei-ling, Hecheng Huaxue, 2008, 16(3), 358-361

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  45 min, -5 °C; 10 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ;  15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
リファレンス
Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus
Kalalbandi, Veerendra Kumar A.; Seetharamappa, J.; Katrahalli, Umesha, RSC Advances, 2015, 5(48), 38748-38759

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
リファレンス
Vinylformylation utilizing propeniminium salts
Lee, George T.; Amedio, John C. Jr.; Underwood, Russell; Prasad, Kapa; Repic, Oljan, Journal of Organic Chemistry, 1992, 57(11), 3250-2

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  3 h, rt
リファレンス
Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin
Kale, Ajit Prabhakar; Kumar, Gangam Srikanth; Kapur, Manmohan, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  3 h, 80 °C
リファレンス
A catalytic approach to the synthesis of (+)-fluvastatin analogue
Kim, Aejin; Kim, In Su, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 関連文献

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehydeに関する追加情報

Recent Advances in the Study of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS: 93957-50-7)

The compound (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS: 93957-50-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of indole-based derivatives, which are known for their diverse pharmacological properties. The presence of the fluorophenyl and acrylaldehyde moieties in its structure suggests potential reactivity and binding affinity towards biological targets, making it a promising candidate for further investigation. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound.

In vitro and in vivo studies have demonstrated that (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde exhibits notable activity against specific enzyme targets, such as kinases and proteases, which are implicated in various disease pathways. For instance, preliminary data indicate its inhibitory effects on cancer cell proliferation, suggesting potential applications in oncology. Additionally, its interaction with inflammatory mediators has been explored, pointing to possible anti-inflammatory properties.

Despite these promising findings, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Recent research has focused on structural modifications to enhance its bioavailability and reduce off-target effects. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications, with several analogs showing improved efficacy and selectivity.

In conclusion, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde represents a versatile scaffold in medicinal chemistry with significant potential for therapeutic development. Ongoing research aims to elucidate its mechanism of action and optimize its properties for clinical applications. This brief underscores the importance of continued exploration of this compound and its derivatives in addressing unmet medical needs.

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